molecular formula C19H16N2O3 B1678932 N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide CAS No. 113906-27-7

N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide

Cat. No. B1678932
M. Wt: 320.3 g/mol
InChI Key: JJEDWBQZCRESJL-DEDYPNTBSA-N
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Description

“N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide” is a chemical compound with the molecular formula C19H16N2O31. It’s related to the Wnt signaling pathway, which is integral to normal biological processes and can be inappropriately active in many cancers1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of "N-[(E)-(5-Methylfuran-2-yl)methylideneamino


Scientific Research Applications

Corrosion Inhibition

Schiff base compounds, which may include structures similar to N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide, have been investigated for their properties as corrosion inhibitors. These compounds exhibit significant inhibitory properties for mild steel in corrosive environments, suggesting potential applications in protecting metal surfaces (Leçe et al., 2008).

Antimicrobial and Antioxidant Properties

Studies have shown that Schiff base compounds can be synthesized with biological activities, including antioxidant, enzyme inhibition, and antimicrobial properties. This suggests their potential application in developing new therapeutic agents (Sumrra et al., 2018).

Pharmacological Evaluation

Schiff base compounds, similar in structure to N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide, have been evaluated for various pharmacological effects, including cytotoxic, antitumor, and antibacterial activities. These studies provide insights into the potential medical applications of such compounds (Shabbir et al., 2017).

Bactericidal Activity

Research has also explored the bactericidal activity of substituted benzamides against strains like methicillin-resistant Staphylococcus aureus (MRSA). These findings open avenues for their use as bactericidal agents in treating infections caused by resistant bacteria (Zadrazilova et al., 2015).

Corrosion Inhibition Mechanism

Further studies delve into the mechanism of corrosion inhibition by Schiff base molecules, offering insights into the chemical interactions at play on metal surfaces. Understanding these mechanisms is crucial for optimizing their application in protecting metals from corrosion (Saha et al., 2015).

Soil Adsorption and Mobility

Research on compounds structurally related to N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide has included their adsorption, desorption, and mobility in soils, pertinent to environmental applications and agricultural chemistry (Guo et al., 2004).

properties

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-14-11-12-16(23-14)13-20-21-19(22)17-9-5-6-10-18(17)24-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22)/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEDWBQZCRESJL-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide

CAS RN

113906-27-7
Record name PNU-74654
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide

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